molecular formula C12H12N4O3 B2745557 3,4-Dihydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone CAS No. 303024-34-2

3,4-Dihydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone

Cat. No. B2745557
CAS RN: 303024-34-2
M. Wt: 260.253
InChI Key: ZZQWAHSIUADDDR-AWNIVKPZSA-N
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Description

3,4-Dihydroxybenzaldehyde, also known as Protocatechuic aldehyde, is a phenolic aldehyde . It is a compound released from cork stoppers into wine . This molecule can be used as a precursor in the vanillin synthesis by biotransformation by cell cultures of Capsicum frutescens, a type of Chili pepper . It is also found in the mushroom Phellinus linteus .


Synthesis Analysis

3,4-Dihydroxybenzaldehyde can be used as a reactant for the synthesis of various compounds . For example, it can be used in the synthesis of copolymers containing poly (p -phenylenevinylene) chromophore to be used in light-emitting electrochemical cell . It can also be used in the synthesis of 2-Arylbenzothiazoles with potential application as anti-cancer agents against human colon cancer cells .


Molecular Structure Analysis

The linear formula of 3,4-Dihydroxybenzaldehyde is (HO)2C6H3CHO . Its molecular weight is 138.12 .


Physical And Chemical Properties Analysis

3,4-Dihydroxybenzaldehyde is a powder with a melting point of 150-157 °C (lit.) . Its SMILES string is Oc1ccc (C=O)cc1O .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Self-Healing Polymers

Flavor and Fragrance Industry

Biological Activity Screening

Safety and Hazards

The safety information available indicates that 3,4-Dihydroxybenzaldehyde may cause eye irritation, skin irritation, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for the use of 3,4-Dihydroxybenzaldehyde could involve its use in the synthesis of various compounds with potential applications in areas such as light-emitting electrochemical cells and anti-cancer agents .

properties

IUPAC Name

2-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-7-4-11(19)15-12(14-7)16-13-6-8-2-3-9(17)10(18)5-8/h2-6,17-18H,1H3,(H2,14,15,16,19)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQWAHSIUADDDR-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C/C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321328
Record name 2-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679787
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,4-Dihydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone

CAS RN

303024-34-2
Record name 2-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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